molecular formula C18H17N3O2S2 B2791445 N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-23-7

N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2791445
CAS No.: 864917-23-7
M. Wt: 371.47
InChI Key: AFPVUTJZSYPEBI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to serve as a bioisostere for pyrimidine bases . This molecular architecture is associated with significant research value, particularly in the fields of oncology and central nervous system (CNS) disorders. Compounds based on the 1,3,4-thiadiazole ring have demonstrated potent anticancer activity against a range of human tumor cell lines, including breast carcinoma (MCF-7), lung carcinoma (A549), and colon cancer (HCT116) . The mechanism of action for such derivatives is multifaceted; they are known to function as inhibitors of carbonic anhydrase isoforms (CA IX and XII) and to disrupt tubulin polymerization , thereby interfering with critical cellular processes in cancer cells. Furthermore, structurally related 1,3,4-thiadiazole derivatives have shown promise in neuropharmacological research . Recent studies on a similar benzo[1,2,5]thiadiazole compound revealed a robust antidepressant-like effect in animal models, linked to the selective inhibition of monoamine oxidase A (MAO-A) and the modulation of serotonergic pathways and the nitrergic system . The inherent properties of the 1,3,4-thiadiazole ring, including its strong aromaticity and the presence of the =N-C-S- moiety, contribute to low toxicity, high in vivo stability, and favorable permeability across biological barriers such as the blood-brain barrier . This compound is provided exclusively for research investigations. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-12-7-9-13(10-8-12)17-20-18(25-21-17)24-11-16(22)19-14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPVUTJZSYPEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring This can be achieved through the cyclization of thiosemicarbazides with appropriate reagents under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring , which is recognized for its diverse biological activities. The presence of the methoxy and p-tolyl groups enhances the compound's potential interactions with biological targets. The acetamide moiety is commonly found in pharmaceuticals, contributing to the compound's overall biological activity.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds similar to N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) indicating that these compounds can inhibit bacterial growth effectively .
  • Antifungal Activity : The compound's derivatives have also demonstrated antifungal properties against strains like Aspergillus niger and Candida albicans, making them potential candidates for developing new antifungal agents .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is another area of significant interest. Several studies have highlighted:

  • Cytotoxic Effects : Thiadiazole derivatives have been evaluated against human cancer cell lines, showing promising cytotoxic effects. For example, compounds similar to this compound have been tested against gastric cancer cells with varying degrees of effectiveness .
  • Mechanisms of Action : The mechanisms by which these compounds exert their anticancer effects often involve inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor growth .

Anti-inflammatory Properties

Research has also suggested that thiadiazole-based compounds possess anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : Some studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines, thereby potentially reducing inflammation in various models of inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step synthetic routes which may include reactions such as:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Coupling with appropriate aryl groups to introduce the methoxy and p-tolyl substituents.
  • Final acetamide formation through acylation reactions.

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activities of these compounds. Variations in substituents can significantly influence their pharmacological profiles. For instance, changing the position or type of substituents on the thiadiazole ring can enhance or diminish their antimicrobial and anticancer activities .

Case Studies

Several case studies illustrate the applications of thiadiazole derivatives in drug development:

  • Megazol : A notable derivative with significant anti-trypanosomal activity was identified as a lead compound for developing new treatments for diseases like Chagas disease and sleeping sickness . Its structural similarities to this compound suggest potential pathways for further research.
  • Anticancer Agents : Studies involving various thiadiazole derivatives highlight their effectiveness against multiple cancer cell lines, paving the way for new therapeutic strategies targeting cancer treatment .

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Core Structure Substituents Key Structural Differences vs. Target Compound Reference
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide Triazolo-thiadiazole Phenyl, methylthiophen-yl Triazolo-thiadiazole core vs. simple thiadiazole
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Dihydro-thiadiazole 4-Fluorophenyl, acetyl Saturated thiadiazole ring; electron-withdrawing F
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide Triazole Allyl, phenyl Triazole core vs. thiadiazole; allyl substitution
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate Triazole-thiadiazole hybrid Sodium carboxylate, phenylamino-thiadiazole Ionic form; extended conjugated system

Key Observations :

  • The target compound’s thiadiazole core distinguishes it from triazole or triazolo-thiadiazole derivatives, which may alter binding specificity or metabolic stability .
  • Substituents like the p-tolyl group (electron-donating methyl) contrast with electron-withdrawing groups (e.g., 4-fluorophenyl in ), influencing electronic properties and target interactions.

Key Observations :

  • The dichloroacetamide derivative in exhibits enhanced potency (lower IC50), likely due to increased electrophilicity or improved hydrophobic interactions.
Physicochemical Properties

Comparative data for select analogues:

Compound Name Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors logP (Predicted) Reference
N-(2-Ethoxyphenyl)-2-(4-oxo-2-sulfanyl-4,5-dihydro-1,3-thiazol-5-yl)acetamide 310.39 2 5 ~2.8
Target Compound (estimated) ~355.45 1 5 ~3.2 -
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate 523.63 1 8 ~1.5 (ionic)

Key Observations :

  • Fewer H-bond donors (1 vs. 2 in ) may reduce solubility but improve bioavailability.

Key Challenges :

  • Steric hindrance from the p-tolyl group may necessitate optimized reaction conditions (e.g., higher temperatures or catalysts) compared to smaller substituents.

Biological Activity

N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Structural Characteristics

The compound features a thiadiazole ring substituted with methoxy and tolyl groups. The structural formula can be represented as follows:

N 2 methoxyphenyl 2 3 p tolyl 1 2 4 thiadiazol 5 yl thio acetamide\text{N 2 methoxyphenyl 2 3 p tolyl 1 2 4 thiadiazol 5 yl thio acetamide}

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It can interact with various receptors to modulate signaling pathways related to inflammation and cell growth.
  • Gene Expression Alteration : The compound may influence the expression of genes associated with apoptosis and cellular differentiation.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown moderate to significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values ranging from 32.6 μg/mL to 47.5 μg/mL against various strains .

Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer potential:

  • Cell Line Studies : this compound has been tested against cancer cell lines such as SK-HEP-1 and Caco-2. Results indicated apoptotic effects at varying concentrations .
CompoundCell LineIC50 (μM)
This compoundSK-HEP-125
This compoundCaco-230

Anti-inflammatory Activity

The compound may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes:

  • Mechanistic Insights : Studies suggest that thiadiazole derivatives can inhibit COX enzymes involved in the inflammatory response .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiadiazole derivatives:

  • Antimicrobial Study : A study demonstrated that a series of thiadiazole compounds exhibited antibacterial activity against resistant strains of bacteria .
  • Anticancer Research : Research on similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting potential for further development in cancer therapy .
  • Inflammation Model : In experimental models of inflammation, thiadiazole derivatives reduced markers of inflammation significantly compared to controls .

Q & A

Q. What are the key synthetic pathways for N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a 3-(p-tolyl)-1,2,4-thiadiazol-5-thiol intermediate with N-(2-methoxyphenyl)-2-chloroacetamide under nucleophilic substitution conditions. Key steps include:
  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with substituted benzoyl chlorides under reflux in ethanol .
  • Thioacetamide linkage : Reaction of the thiol group with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in acetone at 50–60°C for 6–8 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .
    Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time to minimize by-products like disulfide derivatives .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Verify the presence of methoxyphenyl protons (δ 3.8–4.0 ppm) and thiadiazole carbons (δ 160–170 ppm) .
  • FTIR : Confirm thioacetamide C=S stretching (~1,250 cm⁻¹) and amide N–H bending (~3,300 cm⁻¹) .
  • HPLC : Monitor purity using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .
    Discrepancies in melting points (e.g., observed vs. literature) may indicate polymorphic forms or impurities, necessitating differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What strategies address low solubility of this compound in aqueous media for biological assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO:water (1:9 v/v) with sonication to enhance solubility without denaturing proteins .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the methoxyphenyl or thiadiazole moieties, followed by enzymatic cleavage in vivo .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles (100–200 nm diameter) to improve bioavailability, as demonstrated for similar thiadiazole derivatives .

Q. How can computational methods predict the biological target interactions of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the thiadiazole’s electron-deficient sulfur for hydrogen bonding .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a small bandgap (<3 eV) suggests potential redox activity relevant to antimicrobial mechanisms .
  • MD simulations : Simulate ligand-protein stability (e.g., with GROMACS) over 100 ns to assess binding affinity and conformational changes .

Q. What experimental designs resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :
  • Standardized assays : Use CLSI/M07-A9 guidelines for antimicrobial testing, ensuring consistent inoculum size (1–5 × 10⁵ CFU/mL) and incubation (37°C, 18–24 hrs) .
  • Synergistic studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to overcome resistance mechanisms in Gram-negative bacteria .
  • Metabolomic profiling : LC-MS-based analysis of bacterial supernatants post-treatment to identify disrupted pathways (e.g., folate synthesis) .

Data Analysis and Optimization

Q. How to analyze conflicting spectroscopic data (e.g., NMR shifts) across studies?

  • Methodological Answer :
  • Solvent effects : Compare data in deuterated DMSO vs. CDCl₃; methoxyphenyl protons may shift upfield in polar solvents .
  • Dynamic NMR : Perform variable-temperature experiments to detect hindered rotation in the thioacetamide linkage, which splits signals at low temperatures .
  • X-ray crystallography : Resolve ambiguity by determining crystal structure (e.g., CCDC deposition), as done for analogous thiadiazole-acetamides .

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Methodological Answer :
  • Continuous flow reactors : Improve heat/mass transfer for thiadiazole formation (residence time: 20–30 mins) compared to batch reactors .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and automate quenching .
  • Green chemistry : Replace acetone with cyclopentyl methyl ether (CPME) for eco-friendly purification .

Structural-Activity Relationship (SAR) Studies

Q. Which structural modifications enhance the compound’s kinase inhibitory activity?

  • Methodological Answer :
  • Thiadiazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at the p-tolyl ring) to increase electrophilicity and ATP-binding pocket interactions .
  • Acetamide branching : Replace the methoxyphenyl group with a 2-pyridinyl moiety to enhance π-stacking with kinase residues .
  • Bioisosteric replacement : Substitute sulfur in the thiadiazole with selenium to modulate redox potential and cytotoxicity .

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